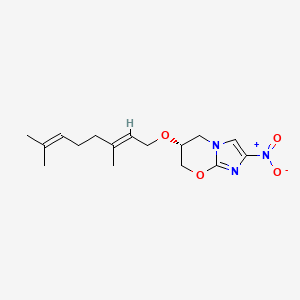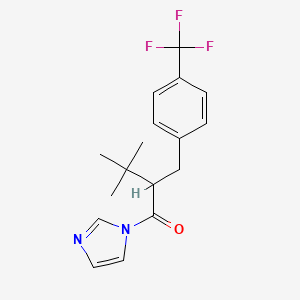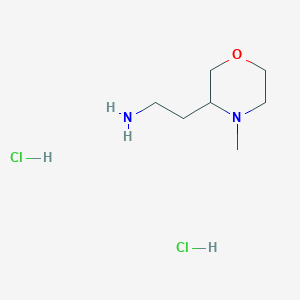
2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H17N2O2Cl2. It is a derivative of morpholine, a heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Commonly used solvents include water or ethanol
Catalysts: Acid catalysts such as hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents or alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis
Biology: Employed in the study of enzyme inhibitors and receptor ligands
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(3-Methylmorpholin-4-yl)ethan-1-amine
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(4-Methylmorpholin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
2-(4-methylmorpholin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-4-5-10-6-7(9)2-3-8;;/h7H,2-6,8H2,1H3;2*1H |
InChIキー |
IOZFKEHRLBTUIX-UHFFFAOYSA-N |
正規SMILES |
CN1CCOCC1CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![13-hydroxy-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940230.png)
![Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-one](/img/structure/B12940237.png)
![(3,5-Bis{[3,5-bis(benzyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12940244.png)
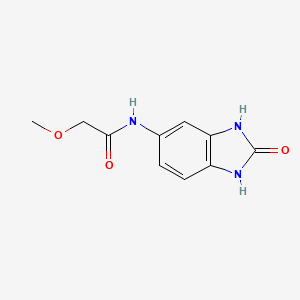
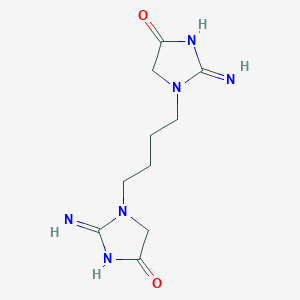
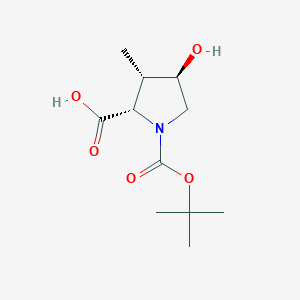
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)

